Cas no 655238-40-7 (4-bromo-5-(chloromethyl)-2-methoxyphenol)
4-bromo-5-(chloromethyl)-2-methoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 4-bromo-5-(chloromethyl)-2-methoxy-
- 4-BROMO-5-(CHLOROMETHYL)-2-METHOXYPHENOL
- EN300-1912661
- 655238-40-7
- DTXSID20348436
- AKOS000280344
- InChI=1/C8H8BrClO2/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-3,11H,4H2,1H
- 4-bromo-5-(chloromethyl)-2-methoxyphenol
-
- Inchi: 1S/C8H8BrClO2/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-3,11H,4H2,1H3
- InChI Key: YTIYYWWFEBWXHF-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1CCl)O)OC
Computed Properties
- Exact Mass: 249.93964
- Monoisotopic Mass: 249.93962g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
4-bromo-5-(chloromethyl)-2-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1912661-1g |
4-bromo-5-(chloromethyl)-2-methoxyphenol |
655238-40-7 | 1g |
$813.0 | 2023-09-17 | ||
| Enamine | EN300-1912661-5g |
4-bromo-5-(chloromethyl)-2-methoxyphenol |
655238-40-7 | 5g |
$2360.0 | 2023-09-17 | ||
| Enamine | EN300-1912661-10g |
4-bromo-5-(chloromethyl)-2-methoxyphenol |
655238-40-7 | 10g |
$3500.0 | 2023-09-17 | ||
| Enamine | EN300-1912661-0.05g |
4-bromo-5-(chloromethyl)-2-methoxyphenol |
655238-40-7 | 0.05g |
$683.0 | 2023-09-17 | ||
| Enamine | EN300-1912661-0.1g |
4-bromo-5-(chloromethyl)-2-methoxyphenol |
655238-40-7 | 0.1g |
$715.0 | 2023-09-17 | ||
| Enamine | EN300-1912661-0.25g |
4-bromo-5-(chloromethyl)-2-methoxyphenol |
655238-40-7 | 0.25g |
$748.0 | 2023-09-17 | ||
| Enamine | EN300-1912661-0.5g |
4-bromo-5-(chloromethyl)-2-methoxyphenol |
655238-40-7 | 0.5g |
$781.0 | 2023-09-17 | ||
| Enamine | EN300-1912661-1.0g |
4-bromo-5-(chloromethyl)-2-methoxyphenol |
655238-40-7 | 1g |
$813.0 | 2023-06-01 | ||
| Enamine | EN300-1912661-2.5g |
4-bromo-5-(chloromethyl)-2-methoxyphenol |
655238-40-7 | 2.5g |
$1594.0 | 2023-09-17 | ||
| Enamine | EN300-1912661-5.0g |
4-bromo-5-(chloromethyl)-2-methoxyphenol |
655238-40-7 | 5g |
$2360.0 | 2023-06-01 |
4-bromo-5-(chloromethyl)-2-methoxyphenol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-bromo-5-(chloromethyl)-2-methoxyphenol
Introduction to 4-bromo-5-(chloromethyl)-2-methoxyphenol (CAS No. 655238-40-7)
4-bromo-5-(chloromethyl)-2-methoxyphenol, identified by its Chemical Abstracts Service (CAS) number 655238-40-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phenolic derivatives, characterized by its unique structural features, including a bromine substituent at the fourth position, a chloromethyl group at the fifth position, and a methoxy group at the second position on the benzene ring. Such structural motifs make it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The significance of 4-bromo-5-(chloromethyl)-2-methoxyphenol lies in its potential applications as a building block for more complex pharmacophores. The presence of both bromine and chloromethyl groups provides multiple sites for further functionalization, enabling chemists to design molecules with tailored biological activities. This compound has been explored in various synthetic pathways, including cross-coupling reactions, nucleophilic substitutions, and condensation reactions, which are pivotal in constructing intricate molecular architectures.
In recent years, there has been a surge in research focused on phenolic compounds due to their broad spectrum of biological activities. Phenols, in general, exhibit properties such as antioxidant, anti-inflammatory, and antimicrobial effects, making them valuable candidates for drug development. The specific arrangement of substituents in 4-bromo-5-(chloromethyl)-2-methoxyphenol enhances its potential as a precursor for therapeutic agents targeting diverse diseases. For instance, the bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of heterocyclic structures or other functional groups that are known to modulate biological pathways.
One of the most compelling aspects of 4-bromo-5-(chloromethyl)-2-methoxyphenol is its role in the synthesis of small-molecule inhibitors. These inhibitors are designed to interact with specific targets within biological systems, such as enzymes or receptors, thereby modulating cellular processes. The chloromethyl group, in particular, is a key feature that facilitates the formation of amide or thioamide bonds upon reaction with amines or thiols. This reactivity has been exploited in the development of protease inhibitors and other enzyme-targeted drugs.
Moreover, the methoxy group at the second position contributes to the compound's solubility and metabolic stability, which are critical factors in drug design. Compounds with appropriate solubility profiles tend to exhibit better pharmacokinetic properties, ensuring efficient absorption, distribution, metabolism, and excretion within the body. The methoxy group also imparts electronic properties that can influence the compound's interaction with biological targets.
Recent studies have highlighted the utility of 4-bromo-5-(chloromethyl)-2-methoxyphenol in medicinal chemistry through its incorporation into various drug-like scaffolds. For example, researchers have utilized this compound to synthesize derivatives with enhanced binding affinity to specific protein targets. Such derivatives have shown promise in preclinical studies as potential treatments for conditions like cancer and inflammatory disorders. The ability to modify the structure of 4-bromo-5-(chloromethyl)-2-methoxyphenol allows for fine-tuning of its pharmacological properties, making it an indispensable tool in drug discovery pipelines.
The synthetic methodologies involving 4-bromo-5-(chloromethyl)-2-methoxyphenol have also seen advancements due to improvements in catalytic systems and reaction conditions. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the introduction of aryl or heteroaryl groups at various positions on the benzene ring. These reactions are highly efficient and provide excellent regioselectivity, which is crucial for constructing complex molecular structures.
In addition to its role as an intermediate in organic synthesis, 4-bromo-5-(chloromethyl)-2-methoxyphenol has been explored for its potential applications in materials science. Phenolic compounds are known for their thermal stability and ability to form cross-linked networks upon polymerization. This property makes them suitable candidates for high-performance materials used in coatings, adhesives, and composites.
The future prospects of 4-bromo-5-(chloromethyl)-2-methoxyphenol are vast and multifaceted. As research continues to uncover new synthetic strategies and biological activities associated with phenolic derivatives, this compound is likely to remain at the forefront of pharmaceutical innovation. Its versatility as a synthetic intermediate ensures that it will continue to be a valuable asset in both academic research and industrial applications.
In conclusion,4-bromo-5-(chloromethyl)-2-methoxyphenol (CAS No. 655238-40-7) represents a significant advancement in chemical synthesis and drug development. Its unique structural features make it an ideal candidate for constructing complex bioactive molecules with potential therapeutic applications across multiple disease areas. As research progresses,this compound will undoubtedly play an integral role in shaping the future of medicinal chemistry.
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